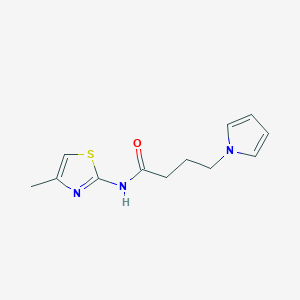
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research due to its unique properties. The compound was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of biochemistry and physiology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves the reaction of 4-methylthiazol-2-amine with 4-bromo-1-butanol to form N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, which is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product.
Starting Materials
4-methylthiazol-2-amine, 4-bromo-1-butanol, 1H-pyrrole-1-carboxylic acid, DMF (N,N-dimethylformamide), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), Na2SO4 (sodium sulfate), EtOAc (ethyl acetate), H2O (water)
Reaction
Step 1: Synthesis of N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, 4-methylthiazol-2-amine is dissolved in DMF and cooled to 0°C. To this, DIPEA is added followed by 4-bromo-1-butanol. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in DCM. The organic layer is washed with NaHCO3 solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-hydroxybutanamide., Step 2: Synthesis of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, N-(4-methylthiazol-2-yl)-4-hydroxybutanamide is dissolved in DCM and cooled to 0°C. To this, 1H-pyrrole-1-carboxylic acid and DIPEA are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in EtOAc. The organic layer is washed with NaCl solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide.
作用机制
The mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is complex and not yet fully understood. It is known to be metabolized by monoamine oxidase-B (MAO-B) to produce MPP+, a neurotoxin that selectively damages dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease.
生化和生理效应
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the depletion of dopamine levels, and the induction of Parkinson's disease-like symptoms. It has also been shown to have effects on other neurotransmitter systems, including the noradrenergic and serotonergic systems.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in lab experiments is its ability to selectively damage dopaminergic neurons in the brain, which makes it a useful tool for studying Parkinson's disease. However, there are also several limitations to its use, including the fact that it is highly toxic and can be difficult to handle safely. Additionally, the effects of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide on the nervous system are complex and not yet fully understood, which can make it challenging to interpret study results.
未来方向
There are several potential future directions for research involving N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. Additionally, there is ongoing research into the use of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research into the safety and handling of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in laboratory settings to ensure that it can be used safely and effectively in future studies.
科学研究应用
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been used extensively in scientific research to investigate its potential applications in various fields. One of the most significant areas of research has been the study of its effects on the nervous system. N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is known to cause Parkinson's disease-like symptoms in humans and has been used as a model for studying the disease in animal models.
属性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-9-17-12(13-10)14-11(16)5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZMNBMZSMEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


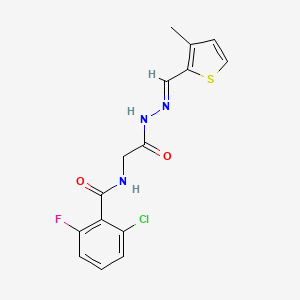
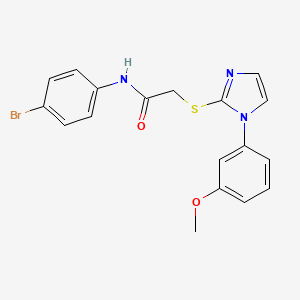
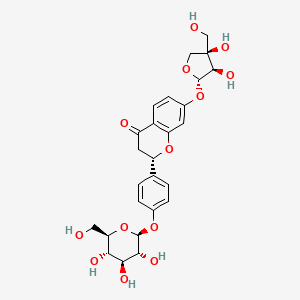
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)
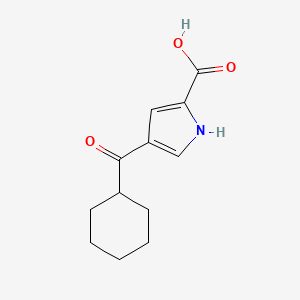
![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)
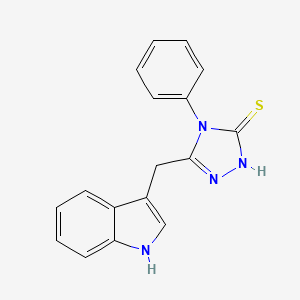
![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)
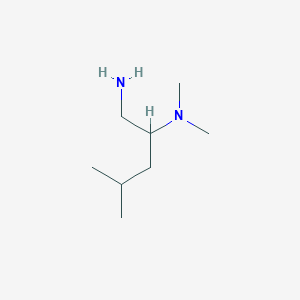
![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)